S-Methyl Thioacetate: A Technical Guide to Chemical Properties and Structure
S-Methyl Thioacetate: A Technical Guide to Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract: S-Methyl thioacetate (B1230152) (CH₃C(O)SCH₃) is an organosulfur compound belonging to the thioester class.[1][2] It is a colorless to pale yellow liquid recognized by its potent, malodorous smell, which contributes to the flavor and aroma profiles of various foods like cheese and onions when highly diluted.[3][4] Beyond its role in the flavor and fragrance industry, S-Methyl thioacetate serves as a versatile synthetic intermediate in organic chemistry.[5][6] Its thioester functional group offers a unique reactive site for constructing more complex molecules, including sulfur-containing compounds and various bioactive molecules.[6][7][8] This document provides an in-depth overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis.
Chemical Structure and Identification
S-Methyl thioacetate is the S-methyl ester of ethanethioic acid.[9] The core structure consists of an acetyl group (CH₃C=O) bonded to a methylthio group (-SCH₃) via the sulfur atom, forming a thioester linkage.[4][5] This is distinct from its constitutional isomer, O-methyl thioacetate, which is not found in nature and has been a subject of theoretical studies.[3] The presence of the sulfur atom, which is larger and more polarizable than oxygen, significantly influences the reactivity of the adjacent carbonyl group.[6]
Key Identifiers:
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IUPAC Name: S-methyl ethanethioate[9]
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Synonyms: Methyl thioacetate, Ethanethioic acid, S-methyl ester, Thioacetic acid S-methyl ester[4][10]
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Molecular Formula: C₃H₆OS[3]
Physicochemical Properties
S-Methyl thioacetate is a highly flammable liquid that can form explosive mixtures with air.[11][12] It is generally soluble in organic solvents and is considered immiscible in water.[4][12] The quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1534-08-3 | [3] |
| Molecular Weight | 90.14 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Malodorous, sulfurous, reminiscent of garlic or onion | [3][4] |
| Density | 1.013 g/cm³ | [3] |
| Boiling Point | 96–99 °C (205–210.2 °F) | [3][12] |
| Flash Point | 12 °C (53.6 °F) | [12][13] |
| Water Solubility | Immiscible (Predicted: 26.8 g/L) | [2][12] |
| logP | 0.27 (ALOGPS), 0.68 (ChemAxon) | [2] |
| Polar Surface Area | 17.07 Ų | [2] |
| Refractivity | 23.71 m³·mol⁻¹ | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of S-Methyl thioacetate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for S-Methyl thioacetate, providing detailed information about its molecular structure.[14]
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Infrared (IR) Spectroscopy: IR and Raman spectra have been extensively studied.[15] The stretching force constant for the carbonyl group (C=O) in thioesters is found to be very similar to that in ketones. A key finding is that the C(O)-S bond shows no significant double-bond character, which is critical for understanding its reactivity.[15]
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Mass Spectrometry (MS): Mass spectral data is available through resources like the NIST WebBook, which aids in molecular weight determination and fragmentation analysis.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for its identification, particularly in complex mixtures.[16]
Experimental Protocols: Synthesis
S-Methyl thioacetate can be synthesized through several routes. The following protocols detail common laboratory methods.
Method 1: S-Alkylation of Alkyl Halides
This method involves a nucleophilic substitution (SN2) reaction where a thioacetate salt displaces a halide from an alkyl halide.[7] While the reference protocol is for general thioacetate synthesis, it is directly applicable for producing S-Methyl thioacetate by using a methyl halide.
Materials:
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Methyl halide (e.g., methyl iodide, methyl bromide) (1.0 equivalent)
-
Potassium thioacetate (KSAc) (1.5 equivalents)
-
Solvent (e.g., Dimethylformamide - DMF)
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Brine solution
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Hexanes
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Anhydrous magnesium sulfate (B86663) or sodium sulfate[7]
Procedure:
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In a round-bottom flask, dissolve potassium thioacetate (1.5 eq.) in DMF (10 volumes).
-
Add the methyl halide (1.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor reaction progress via thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a brine solution.
-
Extract the aqueous layer multiple times with hexanes (e.g., 3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude S-Methyl thioacetate.
-
If necessary, purify the crude product using column chromatography on silica (B1680970) gel.[7]
Caption: S-Alkylation Synthesis Workflow.
Method 2: CDI-Promoted Synthesis from Carboxylic Acid
A metal-free, room temperature protocol uses 1,1'-Carbonyldiimidazole (CDI) to activate a carboxylic acid, which then reacts with a sulfur source. This ex-situ method is notable for its mild conditions.[8]
Materials:
-
Acetic Acid (1.0 mmol)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 mmol)
-
Acetonitrile (CH₃CN)
-
S-alkylisothiourea salt (source of methanethiol) (1.2 mmol)
-
2 M Sodium Hydroxide (NaOH)[8]
Procedure: This protocol is performed in a two-chamber reactor.
-
Chamber 1 (Activation):
-
Add acetic acid (1.0 mmol) and CDI (1.2 mmol) to 1.0 mL of acetonitrile.
-
Stir the mixture at room temperature (~30 °C) for 1 hour.
-
-
Chamber 2 (Thiol Generation):
-
After the 1-hour activation, add S-alkylisothiourea salt (1.2 mmol) and 1.0 mL of 2 M NaOH to the second chamber. This generates methanethiol (B179389) in situ.
-
-
Reaction:
-
The generated methanethiol reacts with the activated acetic acid.
-
Stir the entire system at room temperature for 3 hours to complete the formation of S-Methyl thioacetate.[8]
-
Caption: CDI-Promoted Ex-Situ Synthesis Workflow.
Reactivity and Applications
The thioester functional group is the center of S-Methyl thioacetate's reactivity. It serves as a key intermediate in organic synthesis.[6]
-
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, making it a valuable building block for various sulfur-containing compounds.[4][5]
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Precursor to Thiols: Thioacetates are stable precursors to thiols, which are important functional groups in many biologically active molecules.[7]
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Flavor & Fragrance: It is used as a flavoring agent in the food industry and as a component in fragrances.[5][9]
Safety Information
S-Methyl thioacetate is a hazardous chemical that requires careful handling.
-
Hazards: It is a highly flammable liquid and vapor.[11] It is toxic if inhaled or in contact with skin and causes serious eye irritation.[11][12]
-
Handling Precautions: Handle in a well-ventilated area using personal protective equipment (gloves, eye protection).[17] Keep away from heat, sparks, open flames, and other ignition sources.[17] Use non-sparking tools and take precautionary measures against static discharge.[11] All metal parts of equipment should be grounded.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Store locked up.[11]
References
- 1. Human Metabolome Database: Showing metabocard for S-Methyl thioacetate (HMDB0031189) [hmdb.ca]
- 2. Showing Compound S-Methyl thioacetate (FDB003209) - FooDB [foodb.ca]
- 3. S-Methyl thioacetate - Wikipedia [en.wikipedia.org]
- 4. CAS 1534-08-3: S-Methyl thioacetate | CymitQuimica [cymitquimica.com]
- 5. CAS 1534-08-3: S-Methyl thioacetate | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Methyl thioacetate | C3H6OS | CID 73750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl thiolacetate [webbook.nist.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. S-甲基硫代乙酸酯 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. S-METHYL THIOACETATE(1534-08-3) 1H NMR [m.chemicalbook.com]
- 15. Infrared and Raman spectra of S-methyl thioacetate: toward an understanding of the biochemical reactivity of esters of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
